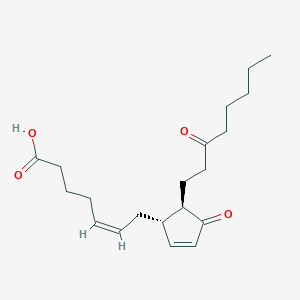
13,14-dihydro-15-keto Prostaglandin J2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,14-dihydro-15-keto Prostaglandin J2: is a biologically active compound that belongs to the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. This compound is a metabolite of Prostaglandin J2 and is formed through the 15-hydroxyprostaglandin dehydrogenase pathway . This compound exhibits various biological properties, including inhibition of platelet aggregation, antitumor, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13,14-dihydro-15-keto Prostaglandin J2 typically involves the reduction of the C-13,14 double bond in 15-keto Prostaglandin J2 by the enzyme prostaglandin Δ13-reductase . This reaction must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase .
Industrial Production Methods: There are no specific industrial production methods detailed for this compound.
Chemical Reactions Analysis
Types of Reactions: 13,14-dihydro-15-keto Prostaglandin J2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction of the C-13,14 double bond is a key step in its formation.
Substitution: It can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Enzymatic reduction using prostaglandin Δ13-reductase.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation Products: Various oxidized metabolites.
Reduction Products: this compound itself is a reduction product.
Substitution Products: Derivatives with substituted functional groups.
Scientific Research Applications
13,14-dihydro-15-keto Prostaglandin J2 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of prostaglandin metabolism and synthesis.
Biology: Investigated for its role in biological processes such as platelet aggregation and inflammation.
Medicine: Studied for its potential antitumor and antiviral activities.
Industry: Utilized in the development of biochemical assays and research tools.
Mechanism of Action
The mechanism of action of 13,14-dihydro-15-keto Prostaglandin J2 involves its interaction with specific molecular targets and pathways. It is presumed to act through the 15-hydroxyprostaglandin dehydrogenase pathway, leading to the formation of various metabolites . The compound’s biological effects, such as inhibition of platelet aggregation and antitumor activity, are mediated through its interaction with specific receptors and enzymes involved in these processes .
Comparison with Similar Compounds
Prostaglandin J2: The parent compound from which 13,14-dihydro-15-keto Prostaglandin J2 is derived.
15-keto Prostaglandin J2: An intermediate in the formation of this compound.
Prostaglandin D2: Another prostaglandin with similar biological activities.
Uniqueness: this compound is unique due to its specific biological activities and its role as a metabolite in the prostaglandin pathway. Its ability to inhibit platelet aggregation and exhibit antitumor and antiviral activities distinguishes it from other similar compounds .
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(Z)-7-[(1S,5R)-4-oxo-5-(3-oxooctyl)cyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,15-16,18H,2-3,5-6,8-11,13-14H2,1H3,(H,23,24)/b7-4-/t16-,18+/m0/s1 |
InChI Key |
GCYWVCQBMLYQGZ-BFVRRIQPSA-N |
SMILES |
O=C1C=C[C@H](C/C=CCCCC(O)=O)[C@H]1CCC(CCCCC)=O |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC(=O)CCC1C(C=CC1=O)CC=CCCCC(=O)O |
Synonyms |
11,15-dioxo-prosta-5Z,9-en-1-oic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



